molecular formula C11H8Cl2O3 B8468337 4-(3,4-Dichlorophenyl)oxane-2,6-dione

4-(3,4-Dichlorophenyl)oxane-2,6-dione

Cat. No.: B8468337
M. Wt: 259.08 g/mol
InChI Key: UOLHGGKIAWBSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C11H8Cl2O3 It is a derivative of glutaric anhydride, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorobenzene with glutaric anhydride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3-(3,4-Dichlorophenyl)glutaric acid.

    Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water or aqueous base.

    Nucleophilic Acyl Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base or catalyst.

Major Products Formed

    Hydrolysis: 3-(3,4-Dichlorophenyl)glutaric acid.

    Nucleophilic Acyl Substitution: Corresponding amides or esters, depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dichlorophenyl)oxane-2,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)oxane-2,6-dione involves its reactivity as an anhydride. It can undergo hydrolysis to form the corresponding acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Glutaric Anhydride: A cyclic dicarboxylic anhydride used in the production of pharmaceuticals and polymers.

    3-(4-Chlorophenyl)glutaric Anhydride: A similar compound with a single chlorine substitution, used in proteomics research.

Properties

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)oxane-2,6-dione

InChI

InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2

InChI Key

UOLHGGKIAWBSPT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-(3,4-Dichlorophenyl)glutaric acid (100 g) was treated with acetyl chloride (300 mL) and the resulting mixture heated at reflux for 5 hours. The cooled reaction mixture was then azeotroped with toluene and concentrated under reduced pressure. The residue was slurried with diethyl ether (250 mL) and filtered to afford the title compound (86 g).
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Synthesis routes and methods III

Procedure details

Heat a combination of the product of Step 2 (100 g) and acetyl chloride (300 mL) at reflux for 5 hours. Cool the reaction mixture, azeotrope with toluene, and concentrate under reduced pressure. Slurry he residue with Et2O (250 mL) and filter to afford 3-(3,4-dichlorophenyl)-glutaric anhydride (86 g).
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